molecular formula C16H18N2O3 B4923816 5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE

5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4923816
M. Wt: 286.33 g/mol
InChI Key: LEHZJBIFOVUGTP-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide is a substituted isoxazolecarboxamide derivative. Its structure features a 5-methyl group, a 3-phenyl ring, and a tetrahydrofurfurylmethyl substituent at the N~4~ position of the isoxazole core. Isoxazolecarboxamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and immunosuppressive effects, depending on their substituents .

Properties

IUPAC Name

5-methyl-N-(oxolan-2-ylmethyl)-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-14(16(19)17-10-13-8-5-9-20-13)15(18-21-11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHZJBIFOVUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening and formation of amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-METHYL-3-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations:

  • Tetrahydrofurfurylmethyl vs. Methyl (Aldrich 10718/10719): The target compound’s cyclic ether substituent may enhance solubility and bioavailability compared to the smaller methyl group. The 3-phenyl vs. 3-(4-fluorophenyl) distinction in Aldrich compounds suggests halogenation can fine-tune electronic properties and receptor binding .
  • Leflunomide vs. Target Compound: The 4-trifluoromethylphenyl group in leflunomide confers strong immunosuppressive activity but introduces toxicity risks (mutation data reported). The tetrahydrofurfurylmethyl group in the target compound may reduce such risks while retaining bioactivity .
  • Oxacillin’s Unique Profile: As a penicillin derivative, oxacillin’s β-lactam ring enables antibacterial action but with high toxicity (LD50: 1010 µg/kg in guinea pigs). The target compound lacks this moiety, likely shifting its application away from antimicrobial use .

Research Findings and Spectral Analysis

While synthesis details for the target compound are absent in the evidence, provides methodologies for analogous triazole derivatives. For example:

  • IR Spectroscopy: Absence of C=O bands (~1663–1682 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm tautomeric forms in triazoles. Similar analysis could verify the isoxazolecarboxamide structure .
  • NMR and MS: 1H/13C-NMR and mass spectrometry are standard for confirming substituent connectivity in heterocycles, as demonstrated for triazoles .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 357.2) .
  • X-ray crystallography : To resolve ambiguous stereochemistry or bond angles .

How can structure-activity relationship (SAR) studies guide the design of selective analogs?

Q. Advanced

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2) .
  • In vitro assays : Compare IC₅₀ values of analogs against cancer cell lines (e.g., MCF-7) to correlate substituents with cytotoxicity .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Replication studies : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Purity verification : Use DSC (differential scanning calorimetry) to detect polymorphic impurities affecting activity .
  • In silico models : Apply QSAR (quantitative SAR) to identify outliers due to assay variability .

What computational approaches are suitable for studying this compound’s molecular interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers for membrane permeability studies .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger Suite .

What in vitro assays are recommended for preliminary biological activity screening?

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer screening : MTT assay on HepG2 cells with dose ranges of 1–100 µM .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or kinases (e.g., EGFR) .

How can solubility and bioavailability challenges be addressed during formulation?

Q. Advanced

  • Co-solvent systems : Use PEG-400/water (1:1) to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium acetate to improve crystallinity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

What strategies are effective for identifying metabolic pathways?

Q. Advanced

  • LC-MS/MS : Profile metabolites in rat liver microsomes with NADPH cofactors .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Stable isotope labeling : Track ¹³C-labeled compound in urine/metabolites .

How can intermediates be isolated and characterized during synthesis?

Q. Basic

  • Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients .
  • TLC monitoring : Use UV-active plates (Rf = 0.5 in 3:7 EtOAc/hexane) .
  • Recrystallization : Purify intermediates from ethanol/water mixtures .

What experimental designs are optimal for studying synergistic effects with other drugs?

Q. Advanced

  • Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) in cancer cells .
  • Isobologram analysis : Plot dose-response curves for dual-agent combinations .
  • Mechanistic studies : RNA-seq to identify pathways modulated by the combination .

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